2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde
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Overview
Description
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde: is an aromatic aldehyde with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group and an aldehyde functional group. It is a yellow to pale yellow solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde typically involves the halogenation of a suitable precursor.
Industrial Production Methods: Industrial production may involve multi-step synthesis, including the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace halogen atoms.
Major Products:
Oxidation: Formation of 2-Bromo-3-chloro-6-fluoro-4-methylbenzoic acid.
Reduction: Formation of 2-Bromo-3-chloro-6-fluoro-4-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving halogenated aromatic compounds.
Industry:
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-4-methylbenzaldehyde: Similar structure but lacks chlorine and fluorine atoms.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains different halogenation pattern and an additional trifluoromethyl group.
Uniqueness:
Halogenation Pattern: The unique combination of bromine, chlorine, and fluorine atoms in 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde provides distinct reactivity and properties compared to other similar compounds.
Functional Groups: The presence of both an aldehyde group and a methyl group on the benzene ring further distinguishes it from other halogenated benzaldehydes.
Properties
Molecular Formula |
C8H5BrClFO |
---|---|
Molecular Weight |
251.48 g/mol |
IUPAC Name |
2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H5BrClFO/c1-4-2-6(11)5(3-12)7(9)8(4)10/h2-3H,1H3 |
InChI Key |
FPKVLNXJHOKUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)C=O)F |
Origin of Product |
United States |
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